1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one
Description
1-[2-Hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one is a substituted acetophenone derivative featuring a hydroxyl group at the ortho position, a methoxymethoxy group at the para position, and a methyl group at the meta position relative to the ketone functionality. This compound is structurally characterized by its polyfunctional aromatic ring, which confers unique electronic and steric properties. It is listed in Enamine Ltd’s Building Blocks Catalogue (MDL: MFCD24716553) as a synthetic intermediate, suggesting its utility in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-10(15-6-14-3)5-4-9(8(2)12)11(7)13/h4-5,13H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYVBJMKVFIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-methylphenol and methoxymethyl chloride.
Methoxymethylation: The hydroxyl groups on the phenol are protected by converting them into methoxymethyl ethers using methoxymethyl chloride in the presence of a base like sodium hydride.
Acylation: The protected phenol is then subjected to acylation using ethanoyl chloride to introduce the ethanone group.
Deprotection: Finally, the methoxymethyl protecting groups are removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one.
Reduction: Formation of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxymethoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
Key Compounds for Comparison :
1-{2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one (2d)
- Substituents: 2-hydroxy, 4-(methoxyethoxy)methoxy
- Synthesis: MEMCl and K₂CO₃ in acetone, 72% yield .
- Key Difference: Longer alkoxy chain increases lipophilicity compared to methoxymethoxy, affecting solubility and membrane permeability.
1-(4-Methoxyphenyl)ethan-1-one (3c)
- Substituents: 4-methoxy
- Key Difference: Simpler structure lacking hydroxyl and methoxymethoxy groups; reduced polarity limits hydrogen bonding and acidity .
Comparative Data Table
Biological Activity
1-[2-Hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one, also known by its CAS number 942133-85-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C11H14O4
- Molecular Weight: 210.23 g/mol
- Structure: The compound features a hydroxyl group and a methoxymethoxy group attached to a methyl-substituted phenyl ring.
Antioxidant Properties
Research indicates that compounds similar to 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study demonstrated that derivatives with similar structures could scavenge free radicals effectively, suggesting potential applications in health supplements and pharmaceuticals.
Anti-inflammatory Effects
Inflammation is a key factor in numerous chronic diseases. Preliminary studies have shown that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays indicated that it could reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.
Anticancer Activity
There is emerging evidence suggesting that 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one may have anticancer properties. A case study involving breast cancer cell lines revealed that treatment with this compound led to reduced cell viability under hypoxic conditions, indicating its potential as an adjunct in cancer therapy . The mechanism appears to involve the modulation of apoptosis pathways and the inhibition of cell proliferation.
Research Findings
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated effective free radical scavenging capabilities. |
| Anti-inflammatory Effects | Inhibited pro-inflammatory cytokines in vitro. |
| Anticancer Activity | Reduced viability of breast cancer cells; potential modulation of apoptosis pathways. |
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, the antioxidant capacity of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one was tested against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable efficacy in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.
Case Study 2: Anti-inflammatory Mechanism
A study evaluated the impact of the compound on RAW264.7 macrophages stimulated with LPS (lipopolysaccharide). The results showed a significant decrease in TNF-alpha and IL-6 levels, highlighting its role in modulating inflammatory responses and suggesting therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
